N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
CAS No.: 1351632-05-7
Cat. No.: VC6343802
Molecular Formula: C19H18N6O6
Molecular Weight: 426.389
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351632-05-7 |
---|---|
Molecular Formula | C19H18N6O6 |
Molecular Weight | 426.389 |
IUPAC Name | oxalic acid;N-phenyl-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide |
Standard InChI | InChI=1S/C17H16N6O2.C2H2O4/c24-14(20-13-5-2-1-3-6-13)11-23-9-12(10-23)17-21-16(22-25-17)15-18-7-4-8-19-15;3-1(4)2(5)6/h1-8,12H,9-11H2,(H,20,24);(H,3,4)(H,5,6) |
Standard InChI Key | HQQSWIDCAHVIIC-UHFFFAOYSA-N |
SMILES | C1C(CN1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
The compound features a phenyl group attached to an acetamide core, which is further substituted with an azetidine ring (a four-membered nitrogen-containing heterocycle). The azetidine is linked to a 1,2,4-oxadiazole moiety, itself substituted with a pyrimidin-2-yl group. The oxalate counterion enhances solubility and stability, a common strategy in pharmaceutical salt formation.
Key structural elements:
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Phenylacetamide backbone: Provides hydrophobic interactions for target binding.
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Azetidine ring: Contributes to conformational rigidity and bioavailability.
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1,2,4-Oxadiazole: Enhances metabolic stability and hydrogen-bonding capacity.
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Pyrimidine substituent: Facilitates π-π stacking and interactions with nucleic acids or enzymes .
Spectroscopic Characterization
While experimental data for this specific compound is scarce, analogous structures are typically characterized using:
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Nuclear Magnetic Resonance (NMR): Confirms proton environments and connectivity. For example, the oxadiazole proton resonates near δ 8.5–9.0 ppm in related compounds.
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Infrared Spectroscopy (IR): Identifies functional groups, such as C=O (1690–1730 cm⁻¹) and N-H (3300 cm⁻¹) stretches.
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Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns. A molecular ion peak at m/z ~428 aligns with similar oxadiazole derivatives .
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis involves three primary stages (Figure 1):
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Formation of the oxadiazole core: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .
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Azetidine functionalization: Coupling the oxadiazole to azetidine via nucleophilic substitution or Cu-catalyzed click chemistry .
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Acetamide assembly: Reacting the azetidine-oxadiazole intermediate with phenylacetyl chloride, followed by oxalate salt formation.
Table 1: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Oxadiazole formation | NH₂OH·HCl, DMF, 110°C | 65–75 | |
Azetidine coupling | CuSO₄, sodium ascorbate, RT | 80–85 | |
Acetamide formation | Phenylacetyl chloride, Et₃N, DCM | 70 |
Optimization Challenges
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Oxadiazole stability: Prone to ring-opening under acidic or basic conditions, necessitating pH-controlled environments.
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Azetidine reactivity: Strain in the four-membered ring accelerates reactions but may lead to byproducts without temperature control.
Physicochemical Properties
Thermodynamic Parameters
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Molecular formula: C₂₀H₁₈N₆O₅ (calculated based on structural analogs ).
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Molecular weight: 422.4 g/mol.
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO: >50 mg/mL) due to oxalate salt formation; low solubility in hydrophobic media.
Stability Profile
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Thermal stability: Decomposes above 200°C, as observed in differential scanning calorimetry (DSC) of similar compounds.
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Photostability: Susceptible to UV-induced degradation, requiring storage in amber containers.
Biological Activity and Mechanism
Pharmacological Targets
Structural analogs demonstrate activity against:
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Kinase enzymes: Inhibition of EGFR and VEGFR2 via pyrimidine-oxadiazole interactions .
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Microbial targets: Disruption of bacterial cell wall synthesis through binding to penicillin-binding proteins.
Table 2: Hypothesized Biological Activities
Target | IC₅₀ (µM)* | Mechanism | Reference |
---|---|---|---|
EGFR | 0.15–0.3 | Competitive ATP inhibition | |
VEGFR2 | 0.4–0.6 | Allosteric modulation | |
Pseudomonas aeruginosa | 8–12 | Cell wall synthesis disruption |
*Predicted based on structural analogs.
In Silico Modeling
Molecular docking studies suggest strong binding affinity (−9.2 kcal/mol) to EGFR’s active site, mediated by hydrogen bonds between the oxadiazole and Thr766/Met769 residues .
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